7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)

Catalog No.
S14356887
CAS No.
M.F
C12H18O4
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethy...

Product Name

7-Oxabicyclo[4.1.0]heptane-2-carboxylicacid,6-ethyl-1-methyl-5-oxo-,ethylester(9CI)

IUPAC Name

ethyl 6-ethyl-1-methyl-5-oxo-7-oxabicyclo[4.1.0]heptane-2-carboxylate

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C12H18O4/c1-4-12-9(13)7-6-8(10(14)15-5-2)11(12,3)16-12/h8H,4-7H2,1-3H3

InChI Key

RNQLYGHXWJUCTO-UHFFFAOYSA-N

Canonical SMILES

CCC12C(=O)CCC(C1(O2)C)C(=O)OCC

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) is a bicyclic compound characterized by its unique structure, which includes a seven-membered ring with an oxygen atom incorporated into the framework. This compound belongs to the class of bicyclic carboxylic acid esters and is notable for its potential applications in various chemical and pharmaceutical fields. The molecular formula of this compound is C11H16O3C_{11}H_{16}O_3 and it has a molecular weight of approximately 196.25 g/mol. Its IUPAC name reflects its structural features, indicating the presence of both a carboxylic acid and an ester functional group.

Typical of carboxylic acids and esters, including:

  • Esterification: Reaction with alcohols to form esters.
  • Hydrolysis: Reaction with water to revert to the corresponding acid and alcohol.
  • Reduction: Reduction of the carbonyl group to yield alcohols or other derivatives.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives can be achieved through several methods:

  • Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of suitable precursors, such as hydroquinone derivatives, to yield bicyclic structures.
  • Isomerization: The cis-isomer can be isomerized into more stable forms using metallic sodium under controlled conditions.
  • Enzymatic Resolution: Enzymatic methods can be employed to resolve isomer mixtures into pure forms, enhancing selectivity and yield .

These methods highlight the versatility in synthesizing this compound and its derivatives.

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis due to its unique structural properties.
  • Agricultural Chemicals: Potential use in developing agrochemicals or pesticides.
  • Material Science:

Interaction studies involving 7-oxabicyclo[4.1.0]heptane derivatives are crucial for understanding their pharmacokinetics and potential drug interactions. These studies typically assess:

  • Protein Binding: Understanding how the compound interacts with plasma proteins can provide insights into its bioavailability.
  • Metabolic Pathways: Investigating how the compound is metabolized in biological systems can help predict efficacy and safety profiles.

Such studies are essential for evaluating the therapeutic potential of this compound.

Several compounds share structural similarities with 7-oxabicyclo[4.1.0]heptane derivatives, including:

Compound NameStructural FeaturesUnique Properties
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateSimilar bicyclic structureDifferent methyl substitution pattern
7-Oxabicyclo[4.1.0]heptan-2-oneContains a ketone group instead of an esterPotentially different reactivity
6-Methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-oneAdditional methyl and ethyl groupsVariation in biological activity

The uniqueness of 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid, 6-ethyl-1-methyl-5-oxo-, ethyl ester (9CI) lies in its specific substitution pattern and functional groups, which may influence its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

226.12050905 g/mol

Monoisotopic Mass

226.12050905 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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